Ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate
Overview
Description
Ethyl 2-azabicyclo[211]hexane-2-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure This compound is notable for its unique bicyclic framework, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the cycloaddition reactions. One common method is the [2+2] cycloaddition of suitable precursors under photochemical conditions. This reaction forms the bicyclic structure by joining two double bonds in a single step .
Industrial Production Methods: Industrial production of this compound may involve optimizing the photochemical cycloaddition process to ensure high yield and purity. This can include the use of specialized photoreactors and controlled reaction conditions to maximize efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atom can be targeted by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted bicyclic compounds.
Scientific Research Applications
Ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a scaffold in drug design due to its rigid structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate exerts its effects involves its interaction with various molecular targets. The bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. This interaction can influence biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
- Ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
- 1-azabicyclo[2.1.1]hexanes
Comparison: Ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific substitution pattern and the presence of an ester group. This distinguishes it from other similar bicyclic compounds, which may have different substituents or functional groups, leading to variations in their chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)9-5-6-3-7(9)4-6/h6-7H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQLPOIEXYPRDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC2CC1C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441326 | |
Record name | Ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217093-76-0 | |
Record name | Ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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